
rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid, also known as DFMI, is a novel small molecule that has gained attention in the scientific community for its potential as a therapeutic agent. DFMI is a racemic mixture of two enantiomers, which are mirror images of each other, and it has been shown to have anti-cancer properties. In
Wirkmechanismus
Rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid exerts its anti-cancer effects by targeting a protein called the proteasome. The proteasome is responsible for degrading proteins that are no longer needed by the cell. Cancer cells rely on the proteasome for their survival, and rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid disrupts the proteasome function, leading to cancer cell death. rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid has been shown to have a low toxicity profile in preclinical studies. It is rapidly metabolized in the liver and excreted in the urine. rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid has been shown to have anti-inflammatory effects in addition to its anti-cancer effects. It has been tested in animal models of inflammation and has been shown to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid is a small molecule that can be easily synthesized in the laboratory. It has a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid has limited solubility in water, which can make it difficult to administer in vivo. In addition, rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Zukünftige Richtungen
There are several future directions for research on rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid. One area of research is to optimize the synthesis method to improve the yield and purity of rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid. Another area of research is to investigate the safety and efficacy of rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid in clinical trials. In addition, further studies are needed to understand the mechanism of action of rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid and to identify potential drug targets for cancer therapy. Finally, rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid has shown anti-inflammatory effects, so it may have potential as a treatment for other inflammatory diseases.
Synthesemethoden
Rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid was first synthesized in 2005 by a group of researchers at the University of Illinois. The synthesis method involves the reaction of cyclohexanone with 2,2-difluoroethylamine in the presence of a chiral catalyst. The resulting product is then converted to rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid through a series of chemical reactions. The synthesis of rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid has shown promising results in preclinical studies as an anti-cancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid has been tested in a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
(3aS,7aS)-6,6-difluoro-2,3,4,5,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO2/c10-9(11)2-1-8(7(13)14)5-12-4-6(8)3-9/h6,12H,1-5H2,(H,13,14)/t6-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEOPCXFCCHMOO-HTRCEHHLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNCC2CC1(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@H]2[C@@]1(CNC2)C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperidin-4-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7450824.png)
![1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450825.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450831.png)
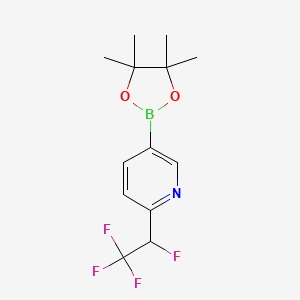
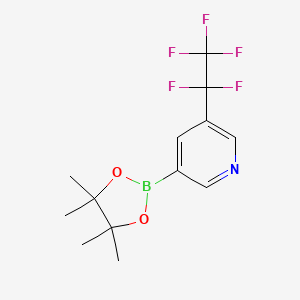
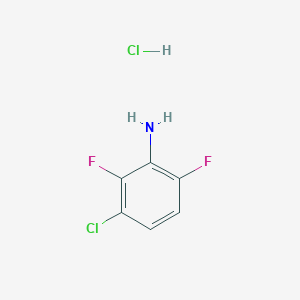
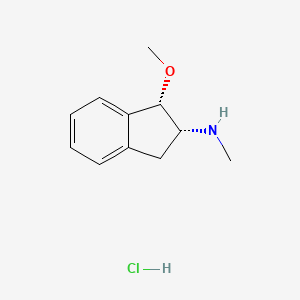
![Ethyl 4-[4-(prop-2-enamido)benzoyloxy]piperidine-1-carboxylate](/img/structure/B7450859.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-cyclopropyl-1,2-oxazol-5-yl)methylsulfanyl]acetamide](/img/structure/B7450863.png)
![[7-(4-Methoxy-6-methylpyrimidin-2-yl)-2,7-diazaspiro[4.4]nonan-2-yl]-(6-methoxypyrimidin-4-yl)methanone](/img/structure/B7450878.png)
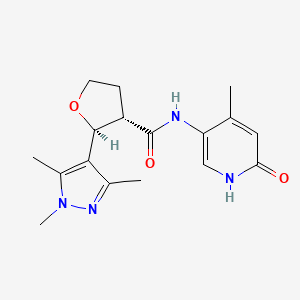
![rac-(1R,2R,3R,6S,7S)-tricyclo[5.2.1.0,2,6]decan-3-amine hydrochloride](/img/structure/B7450888.png)
![3-(Cyclopropylmethyl)-1-[4-phenyl-1-(prop-2-enoyl)piperidine-4-carbonyl]imidazolidin-4-one](/img/structure/B7450901.png)
![4-[(1-methyl-1H-1,2,3-triazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B7450912.png)